molecular formula C23H25FN4O2S B2931025 2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE CAS No. 1185040-35-0

2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2931025
CAS No.: 1185040-35-0
M. Wt: 440.54
InChI Key: QVMGKICDFJKWOF-UHFFFAOYSA-N
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Description

2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide is a complex organic compound featuring a triazaspiro ring system. This compound is notable for its unique structural elements, including a spirocyclic framework and various functional groups such as sulfanyl and acetamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide typically involves multiple steps. One common route includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with a suitable acid, such as 3-(4-fluorophenyl)propionic acid, using HATU as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[8-Ethyl-3-(4-Methoxyphenyl)-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide
  • **N-(2,3-Dimethylphenyl)-2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide

Uniqueness

What sets 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide apart is its specific combination of functional groups and the triazaspiro ring system. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2S/c1-28-12-10-23(11-13-28)26-21(16-6-8-17(24)9-7-16)22(27-23)31-15-20(29)25-18-4-3-5-19(14-18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMGKICDFJKWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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